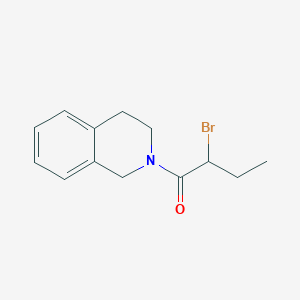

2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMCOILBVNEORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209994 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119453-05-2 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a molecule of interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a 2-bromobutanoyl group at the N-2 position furnishes a versatile intermediate amenable to further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details the chemical principles, experimental protocols, safety considerations, and characterization methods pertinent to the successful synthesis of this target compound.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a fundamental structural motif in a vast array of biologically active molecules, including alkaloids and synthetic pharmaceuticals.[1][3] Its rigid framework and the presence of a secondary amine provide a versatile platform for the development of compounds with diverse pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1][4][5] The N-acylation of the THIQ nitrogen is a common strategy to introduce new functionalities and modulate the biological profile of the resulting derivatives.[6][7]

This guide focuses on the synthesis of this compound. The incorporation of the α-bromoamide moiety introduces a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This makes the title compound a key intermediate for the generation of libraries of novel compounds for drug screening and development.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely employed method for the N-acylation of secondary amines like 1,2,3,4-tetrahydroisoquinoline is the Schotten-Baumann reaction.[8][9] This robust reaction involves the treatment of the amine with an acyl chloride in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the chloride ion. A base is used to neutralize the hydrochloric acid generated in the reaction, driving the equilibrium towards the formation of the amide product.

Figure 1: Generalized mechanism of the Schotten-Baumann reaction for the synthesis of the target compound.

Experimental Protocols

This section provides detailed procedures for the preparation of the starting material, 2-bromobutanoyl chloride, and the final product, this compound.

Part 1: Synthesis of 2-Bromobutanoyl Chloride

The starting acyl chloride can be prepared from 2-bromobutanoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10][11][12][13] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder reaction conditions and the formation of volatile byproducts.[11][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromobutanoic Acid | 167.00 | 10.0 g | 0.06 |

| Oxalyl Chloride | 126.93 | 7.6 g (5.3 mL) | 0.06 |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

| Catalytic DMF | - | 1-2 drops | - |

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromobutanoic acid (10.0 g, 0.06 mol) and anhydrous dichloromethane (50 mL).

-

Add a catalytic amount of dimethylformamide (1-2 drops) to the stirred suspension.

-

Slowly add oxalyl chloride (7.6 g, 5.3 mL, 0.06 mol) dropwise to the reaction mixture at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic vapors.[14]

-

The crude 2-bromobutanoyl chloride is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[15]

Part 2: Synthesis of this compound

This procedure is based on the general principles of the Schotten-Baumann reaction, adapted for the specific reactants.[16]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 5.0 g | 0.0375 |

| 2-Bromobutanoyl Chloride (crude from Part 1) | 185.45 | ~6.96 g | ~0.0375 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 10% Aqueous Sodium Hydroxide (NaOH) | - | 50 mL | - |

| Triethylamine (optional, as an alternative base) | 101.19 | 5.2 mL | 0.0375 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (5.0 g, 0.0375 mol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-bromobutanoyl chloride (~6.96 g, ~0.0375 mol) dropwise to the stirred solution of the amine.

-

Simultaneously or subsequently, add a 10% aqueous solution of sodium hydroxide (50 mL) dropwise, ensuring the temperature remains below 10 °C. Alternatively, triethylamine (5.2 mL, 0.0375 mol) can be used as an organic base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: A flowchart illustrating the key stages in the synthesis of the target compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydroisoquinoline ring, the diastereotopic methylene protons of the heterocyclic ring, the methine proton adjacent to the bromine atom, and the ethyl group protons. Due to the presence of the amide bond, rotational isomers (rotamers) might be observed, leading to a broadening or duplication of some signals.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the amide, the carbon bearing the bromine atom, and the carbons of the tetrahydroisoquinoline skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and bromine-containing fragments.

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1,2,3,4-Tetrahydroisoquinoline: This compound is a corrosive liquid and should be handled with care. Avoid contact with skin and eyes.

-

2-Bromobutanoyl Chloride: As an acyl halide, this compound is highly reactive, corrosive, and a lachrymator.[1] It reacts violently with water and other nucleophiles. It should be handled with extreme caution in a dry environment. The safety data sheet (SDS) indicates that it is a flammable liquid and vapor, may be corrosive to metals, and causes severe skin burns and eye damage.[8][10]

-

Thionyl Chloride and Oxalyl Chloride: These reagents are toxic and corrosive. They react with moisture to produce HCl gas. All manipulations should be performed in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Applications and Future Perspectives

The synthesized this compound is a valuable intermediate for the development of novel compounds with potential therapeutic applications. The α-bromoamide functionality allows for facile introduction of various nucleophiles, leading to a diverse range of derivatives. This scaffold can be explored for its potential as:

-

Anticancer Agents: The tetrahydroisoquinoline nucleus is present in several natural and synthetic compounds with antitumor properties.

-

Enzyme Inhibitors: The reactive electrophilic center can be targeted for covalent modification of active site residues in enzymes.

-

Probes for Chemical Biology: The ability to introduce different functionalities makes it a suitable scaffold for the development of molecular probes to study biological processes.

The synthetic route outlined in this guide provides a reliable and efficient method for accessing this key intermediate, thereby facilitating further research and development in the field of medicinal chemistry.

References

- Organic Syntheses. (n.d.). Procedure.

- Schotten–Baumann reaction - Grokipedia. (n.d.).

- Schotten–Baumann reaction - Wikipedia. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12254–12287.

- PubChem. (n.d.). 2-Bromobutanoyl chloride.

- ChemicalBook. (n.d.). 2-bromobutyryl chloride - Safety Data Sheet.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Molecules, 16(8), 7019–7042.

- CymitQuimica. (n.d.). CAS 22118-12-3: 2-Bromobutanoyl chloride.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Bromobutanamide.

- ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS.

- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?.

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica, 53(1), 25–29.

- Prozes. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2019). International Journal of Scientific & Technology Research, 8(11).

- Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (1981).

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.

- Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. (2019). Scientific Reports, 9(1).

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.

- Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (2024).

- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.

- ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines.

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

- ChemSynthesis. (n.d.). 2-bromobutanoyl chloride.

- ResearchGate. (2018). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.

- Google Patents. (n.d.). EP1751111B1 - SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.

- Longdom Publishing. (2021). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.

- Organic Syntheses. (n.d.). alkyl and alkylene bromides.

- PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijstr.org [ijstr.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline. As a complex N-acyl derivative, this molecule presents unique spectroscopic features arising from its tertiary amide, chiral center, and the presence of a bromine atom. We detail field-proven protocols and predictive interpretations for mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind experimental choices and the interpretation of complex spectral data, including amide rotamers and diastereotopicity, are explained. This document is intended for researchers, scientists, and drug development professionals requiring a robust framework for the characterization of novel synthetic intermediates.

Introduction

This compound is a synthetic intermediate belonging to the class of N-acylated tetrahydroisoquinolines. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The introduction of a 2-bromobutanoyl group provides a reactive handle for further synthetic transformations, making this compound a potentially valuable building block.

Given its intended use in multi-step synthesis, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity. This guide outlines the principal spectroscopic techniques and provides an expert interpretation of the expected data, grounded in the fundamental principles of structural chemistry.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several features that directly influence its spectroscopic output.

Caption: Molecular components of the target compound.

Key Structural Considerations:

-

Tertiary Amide Bond: The C-N bond between the THIQ nitrogen and the carbonyl carbon has significant double-bond character due to resonance. This restricts rotation, leading to the potential for two distinct rotational isomers (rotamers) to be observed in NMR spectroscopy at room temperature.[1][2][3] This phenomenon often results in the doubling of signals for nuclei near the amide bond.

-

Chiral Center: The alpha-carbon (Cα') of the butanoyl chain is a stereocenter. This chirality renders the two protons on the adjacent methylene group (Cβ') and the protons on the THIQ ring's C1 and C3 positions diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts in the ¹H NMR spectrum.

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[4][5] This results in a characteristic M and M+2 pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Mass Spectrometry (MS)

3.1 Rationale Mass spectrometry is the primary technique for confirming the molecular weight (MW) and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₃H₁₆BrNO). The isotopic pattern of bromine serves as an invaluable diagnostic tool.

3.2 Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode. The tertiary amine of the THIQ ring or the amide oxygen can be readily protonated, typically forming the [M+H]⁺ ion.

-

Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

3.3 Expected Data & Interpretation The molecular formula is C₁₃H₁₆BrNO, with a monoisotopic mass of 281.0415 g/mol (for ⁷⁹Br).

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Description |

|---|---|---|---|---|

| [M+H]⁺ | 282.0493 | 284.0473 | ~1:1 | Protonated molecular ion |

| [M+Na]⁺ | 304.0313 | 306.0292 | ~1:1 | Sodium adduct |

Fragmentation Analysis: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further confirm the structure. The most likely fragmentation involves cleavage at the amide bond or RDA (retro-Diels-Alder) reaction, a characteristic fragmentation for tetrahydroisoquinolines.[6][7][8]

Caption: Predicted ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

4.1 Rationale IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch of the amide.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

4.3 Expected Data & Interpretation The IR spectrum will be dominated by absorptions corresponding to the amide and aromatic functionalities.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1660-1640 | Strong | C=O stretch (Amide I) | Tertiary Amide |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1450-1350 | Medium | C-N stretch | Amide |

| 700-550 | Medium | C-Br stretch | Alkyl Bromide |

The most diagnostic peak is the strong Amide I band around 1650 cm⁻¹.[9][10] Its position indicates a tertiary amide, and its sharpness confirms a well-defined molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1 Rationale NMR spectroscopy provides the most detailed information for unambiguous structure elucidation. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. Due to the presence of amide rotamers and a chiral center, the NMR spectra are expected to be complex.

5.2 Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard proton-decoupled carbon experiment.

-

2D NMR (Optional but Recommended): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments are highly recommended to confidently assign all overlapping signals.

-

5.3 Predicted ¹H NMR Data & Interpretation (in CDCl₃, 400 MHz) The presence of rotamers may cause signals for protons near the amide (H1, H3, Hα', Hβ') to appear as doubled or broadened sets of peaks.[11][12] The chemical shifts provided are estimations for the major rotamer.

Table 3: Predicted ¹H NMR Spectral Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H5, H6, H7, H8 | 7.25 - 7.10 | m | 4H | Aromatic protons of the THIQ ring. |

| Hα' | 4.8 - 4.6 | dd or t | 1H | Methine proton alpha to C=O and Br. Deshielded by both. |

| H1 | 4.8 - 4.6 | m | 2H | Diastereotopic protons on C1. Often appear as complex multiplets. May overlap with Hα'. |

| H3 | 3.9 - 3.6 | m | 2H | Diastereotopic protons on C3. |

| H4 | 3.0 - 2.8 | t | 2H | Methylene protons on C4. |

| Hβ' | 2.2 - 1.9 | m | 2H | Diastereotopic methylene protons. Complex multiplet due to coupling with Hα' and Hγ'. |

| Hγ' | 1.1 - 0.9 | t | 3H | Methyl protons, triplet due to coupling with Hβ'. |

5.4 Predicted ¹³C NMR Data & Interpretation (in CDCl₃, 100 MHz) Similar to the proton spectrum, carbons near the amide bond (C1, C3, C=O, Cα') may show doubled signals due to rotamers.

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Label | Predicted δ (ppm) | Notes |

|---|---|---|

| C=O | 168 - 165 | Amide carbonyl carbon. |

| C4a, C8a | 135 - 132 | Aromatic quaternary carbons. |

| C5, C6, C7, C8 | 129 - 125 | Aromatic CH carbons. |

| Cα' | 55 - 50 | Methine carbon attached to Bromine. |

| C1 | 50 - 45 | Methylene carbon adjacent to Nitrogen. |

| C3 | 45 - 40 | Methylene carbon adjacent to Nitrogen. |

| C4 | 30 - 28 | Methylene carbon adjacent to aromatic ring. |

| Cβ' | 30 - 25 | Methylene carbon of the butanoyl chain. |

| Cγ' | 15 - 10 | Methyl carbon of the butanoyl chain. |

Summary of Spectroscopic Signatures

For rapid verification, the following key spectroscopic features serve as a definitive fingerprint for this compound:

-

MS: A molecular ion cluster at m/z 282/284 with an approximate 1:1 intensity ratio.

-

IR: A strong, sharp absorption band at ~1650 cm⁻¹ characteristic of a tertiary amide carbonyl.

-

¹H NMR: A downfield signal (δ 4.6-4.8 ppm) for the Hα' proton and complex, potentially doubled, multiplets for the THIQ protons adjacent to the nitrogen.

-

¹³C NMR: The presence of an amide carbonyl signal at ~167 ppm and a signal for the bromine-bearing carbon (Cα') at ~52 ppm .

The combination of these techniques, interpreted with an understanding of the underlying structural complexities, provides an authoritative and self-validating confirmation of the molecule's identity.

References

-

Journal of Engineering Sciences and Innovation. NMR studies of rotamers with multi-substituted amides. Available at: [Link]

-

Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

-

ResearchGate. NMR studies of rotamers with multi-substituted amides. Available at: [Link]

-

ResearchGate. Observation of amide rotamers 4e by dynamic 1 H NMR (CDCl 3 ). Available at: [Link]

-

MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N -. Available at: [Link]

-

ResearchGate. Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Available at: [Link]

-

ACS Publications. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Available at: [Link]

-

NIH National Center for Biotechnology Information. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Available at: [Link]

-

NIH National Center for Biotechnology Information. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

-

ResearchGate. The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). Available at: [Link]

-

Semantic Scholar. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

-

PubMed. Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Available at: [Link]

-

ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available at: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]

-

SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-2,2,3,3-tetrafluoro-4-oxobutanoyl]-1,2,3,4-tetrahydroisoquinoline - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

American Chemical Society. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Available at: [Link]

-

NIST Chemistry WebBook. Quinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

-

NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

Sources

- 1. jesi.astr.ro [jesi.astr.ro]

- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline . As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its unambiguous identification and characterization. This document moves beyond a simple data sheet, offering a predictive analysis grounded in the fundamental principles of NMR spectroscopy and supported by spectral data of its constituent fragments. We will explore the causal relationships between the molecular structure and the resulting NMR signals, providing a framework for interpreting the spectra of this and related N-acylated tetrahydroisoquinoline derivatives.

Molecular Structure and its Influence on NMR Spectra

The target molecule, this compound, is comprised of two key structural units: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the 2-bromobutanoyl side chain, linked by an amide bond. The presence of a stereocenter at the α-carbon of the butanoyl group and the conformational flexibility of the THIQ ring system introduce complexities in the NMR spectra that are critical to understand.

Due to hindered rotation around the amide C-N bond, N-acylated tetrahydroisoquinolines can exist as a mixture of rotamers at room temperature.[1] This phenomenon can lead to the observation of two distinct sets of signals for the protons and carbons near the amide linkage, a key diagnostic feature to anticipate in the spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the THIQ moiety, as well as the protons of the 2-bromobutanoyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the amide carbonyl and the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5, H-6, H-7, H-8 | 7.0 - 7.3 | Multiplet | Aromatic protons of the THIQ ring. | |

| H-1 | ~4.7 | Singlet (or broad singlet) | Benzylic protons adjacent to the nitrogen. Deshielded due to the amide group. May show broadening due to rotamers. | |

| H-3 | ~3.8 | Triplet | ~6-7 | Methylene protons adjacent to the nitrogen. Deshielded by the amide group. |

| H-4 | ~2.9 | Triplet | ~6-7 | Methylene protons of the THIQ ring. |

| H-2' | ~4.5 | Triplet | ~7-8 | Methine proton α to the carbonyl and bromine. Significantly deshielded. |

| H-3' | ~2.0 | Multiplet (Sextet) | ~7 | Methylene protons of the butanoyl chain. |

| H-4' | ~1.0 | Triplet | ~7 | Terminal methyl protons of the butanoyl chain. |

Expert Insights on ¹H NMR Predictions:

-

Aromatic Region: The four protons on the benzene ring of the THIQ moiety (H-5, H-6, H-7, and H-8) are expected to appear as a complex multiplet in the range of δ 7.0-7.3 ppm. Their exact chemical shifts and splitting patterns will depend on the substitution pattern of the aromatic ring, which is unsubstituted in this case.[2]

-

THIQ Aliphatic Protons: The N-acylation significantly deshields the protons on the carbons adjacent to the nitrogen atom (H-1 and H-3). The benzylic protons at C-1 (H-1) are expected to shift downfield to around δ 4.7 ppm.[3] The methylene protons at C-3 (H-3) will also be deshielded, appearing around δ 3.8 ppm as a triplet due to coupling with the H-4 protons. The H-4 protons should resonate further upfield, around δ 2.9 ppm, also as a triplet. The observation of two sets of signals for H-1 and H-3 would be a strong indicator of the presence of amide rotamers.[4]

-

2-Bromobutanoyl Protons: The proton at the α-position (H-2') is attached to a carbon bearing both a bromine atom and a carbonyl group. This will result in a significant downfield shift, predicted to be around δ 4.5 ppm.[5] It will appear as a triplet due to coupling with the adjacent methylene protons (H-3'). The H-3' protons are expected to resonate around δ 2.0 ppm as a multiplet (likely a sextet), and the terminal methyl protons (H-4') will be the most upfield, appearing as a triplet around δ 1.0 ppm.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~168 | Amide carbonyl carbon. |

| C-4a, C-8a | ~134-136 | Quaternary aromatic carbons of the THIQ ring. |

| C-5, C-6, C-7, C-8 | ~126-129 | Aromatic methine carbons of the THIQ ring. |

| C-1 | ~45-50 | Benzylic carbon adjacent to the nitrogen. Shifted downfield upon acylation. |

| C-3 | ~40-45 | Methylene carbon adjacent to the nitrogen. |

| C-4 | ~29 | Methylene carbon of the THIQ ring. |

| C-2' | ~50-55 | Methine carbon α to the carbonyl and bromine. |

| C-3' | ~30-35 | Methylene carbon of the butanoyl chain. |

| C-4' | ~10-15 | Terminal methyl carbon of the butanoyl chain. |

Expert Insights on ¹³C NMR Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.[6]

-

Aromatic Carbons: The aromatic carbons of the THIQ ring will appear in the typical aromatic region (δ 120-140 ppm). The quaternary carbons (C-4a and C-8a) will be downfield compared to the protonated carbons (C-5, C-6, C-7, and C-8).[7][8]

-

THIQ Aliphatic Carbons: N-acylation affects the chemical shifts of the aliphatic carbons of the THIQ ring. The benzylic carbon C-1 and the C-3 carbon will be shifted downfield compared to the unsubstituted THIQ.[3] The C-4 carbon will be the most upfield of the THIQ aliphatic carbons.

-

2-Bromobutanoyl Carbons: The carbon atom attached to the bromine (C-2') is expected to have a chemical shift in the range of δ 50-60 ppm.[9] The other aliphatic carbons of the butanoyl chain (C-3' and C-4') will appear at higher fields.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

-

Visualization of Molecular Structure and Workflow

To visually represent the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals that can be rationalized based on the electronic and structural features of the molecule. Key diagnostic features include the downfield shifts of the protons and carbons adjacent to the amide nitrogen, the significant deshielding of the α-proton and carbon of the butanoyl chain, and the potential for observing amide rotamers. This guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the NMR data for this compound, serving as a valuable resource for researchers in the field.

References

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Lamani, M., Alagiri, K., & Prabhu, K. R. (n.d.). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions.

- Gowda, B. T., & Kumar, K. M. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

- ResearchGate. (2025).

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.

- ResearchGate. (2025). Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]

- 9. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest, belonging to the diverse class of tetrahydroisoquinoline (THIQ) analogs. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromobutanoyl group at the N-2 position presents a unique analytical challenge and opportunity. This guide provides a comprehensive, in-depth technical exploration of the mass spectrometry analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

Foundational Chemistry and Analytical Rationale

Before venturing into the intricacies of mass spectrometric analysis, a foundational understanding of the target molecule is crucial. This compound possesses a molecular formula of C₁₃H₁₆BrNO and a monoisotopic mass of approximately 281.04 Da. The presence of a bromine atom is a key feature, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will produce a characteristic M+2 peak in the mass spectrum, aiding in identification. The molecule combines the rigid tetrahydroisoquinoline core with a flexible and reactive N-acyl side chain, influencing its ionization and fragmentation behavior.

The primary analytical goal is to develop a robust and reproducible method for the identification and potential quantification of this molecule. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the technique of choice due to its sensitivity and applicability to moderately polar, thermally labile organic molecules.[2]

Experimental Workflow: A Step-by-Step Methodological Approach

A successful mass spectrometry analysis hinges on a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages, from sample preparation to data interpretation.

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Sample Preparation: The Cornerstone of Reliable Analysis

The quality of your data is inextricably linked to the quality of your sample preparation. The primary objective is to isolate the analyte from interfering matrix components and present it in a solvent compatible with ESI-MS.[3]

Protocol for Solid-Phase Extraction (SPE):

-

Select the Sorbent: For a molecule of this polarity, a reverse-phase sorbent such as C18 is a suitable choice.

-

Condition the Cartridge: Wash the SPE cartridge with one column volume of methanol, followed by one column volume of water. This activates the stationary phase.

-

Load the Sample: Dissolve the sample in an appropriate aqueous solution (e.g., water with 0.1% formic acid to ensure protonation) and load it onto the cartridge. The analyte will be retained on the C18 sorbent.

-

Wash: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.

-

Elute: Elute the analyte with a stronger organic solvent, such as methanol or acetonitrile.

-

Evaporate and Reconstitute: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent mixture that is compatible with the initial mobile phase of the liquid chromatography (LC) method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Proper chromatographic separation is essential to reduce ion suppression and ensure accurate analysis, especially in complex mixtures.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analyzing small molecules. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A typical injection volume for LC-MS analysis. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The tertiary amine in the THIQ ring is readily protonated. |

| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |

| Source Temp. | 150 °C | Optimizes desolvation without causing thermal degradation. |

| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |

| MS Scan Mode | Full Scan (MS1) and Product Ion Scan (MS2) | MS1 for identifying the precursor ion, MS2 for structural elucidation. |

Interpretation of Mass Spectra: Deciphering the Molecular Fingerprint

MS1 Spectrum: Identifying the Precursor Ion

In the full scan (MS1) spectrum, we expect to observe the protonated molecule, [M+H]⁺. Given the molecular weight of 282.18, the expected m/z values will be:

-

[M+H]⁺ for ⁷⁹Br: 282.05

-

[M+2+H]⁺ for ⁸¹Br: 284.05

A characteristic isotopic cluster with two peaks of nearly equal intensity separated by 2 m/z units is a strong indicator of the presence of a single bromine atom.

| Ion Species | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Abundance |

| [M+H]⁺ | 282.05 | 284.05 | ~1:1 |

| [M+Na]⁺ | 304.03 | 306.03 | Variable |

MS2 Spectrum: Unraveling the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) provides invaluable structural information by fragmenting the precursor ion. The fragmentation of this compound is likely to be directed by the charge on the protonated tertiary amine and the lability of the amide bond and the C-Br bond.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for protonated this compound.

Detailed Explanation of Key Fragments:

-

m/z 202: [M+H-HBr]⁺: The loss of hydrogen bromide is a common fragmentation pathway for bromo-substituted compounds, especially when a proton is readily available. This would result in the formation of a stable, delocalized cation.

-

m/z 203: [M+H-Br]⁺: Homolytic cleavage of the C-Br bond, with the loss of a bromine radical, is another plausible fragmentation route. This would leave a radical cation.

-

m/z 132: [C₉H₁₀N]⁺: Cleavage of the amide bond can result in the formation of the stable tetrahydroisoquinoline cation. This is a very common fragmentation pattern for N-acyl tetrahydroisoquinolines.[5]

-

m/z 70: [C₄H₆O]⁺: The other fragment from the amide bond cleavage would be the butenoyl cation.

-

m/z 104: [C₇H₆N]⁺: The tetrahydroisoquinoline fragment (m/z 132) can undergo further fragmentation, such as a retro-Diels-Alder type reaction, leading to the loss of ethylene and the formation of an ion at m/z 104.[5]

Method Validation: Ensuring Trustworthiness and Reliability

A scientifically sound analytical method must be validated to demonstrate its fitness for purpose. For qualitative analysis, the following parameters should be assessed:

-

Specificity/Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. This is typically determined by analyzing a series of dilutions and is often defined as a signal-to-noise ratio of 3.

-

Reproducibility: The consistency of the results over multiple injections and on different days. This is assessed by analyzing the same sample multiple times and observing the variation in retention time and the presence of characteristic fragment ions.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

A detailed validation plan should be established before initiating the validation studies, with clear acceptance criteria for each parameter.[6][7]

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric analysis of this compound, when approached systematically, provides a wealth of information for its unambiguous identification and structural characterization. By leveraging the power of high-resolution mass spectrometry and tandem MS, researchers can confidently identify this compound in complex matrices. The characteristic isotopic signature of bromine, coupled with predictable fragmentation patterns of the N-acyl tetrahydroisoquinoline core, provides a robust analytical strategy. The methodologies and insights presented in this guide serve as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutic agents based on the versatile tetrahydroisoquinoline scaffold.

References

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

-

Al-Horani, R. A., & Desai, U. R. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(4), 1037–1046. [Link]

-

Phenomenex. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Retrieved from [Link]

- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

-

Van Mever, M., & Claeys, M. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 679-703. [Link]

-

Vogeser, M., & Seger, C. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine (CCLM), 54(5), 749-757. [Link]

-

Kruve, A. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

-

French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

-

CASSS. (n.d.). Table 1: Qualification and Validation of MS Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

Nagy, G., et al. (2019). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 24(18), 3328. [Link]

-

Kruve, A., & Herodes, K. (2014). A proper and systematic qualitative method validation procedure and its application to gas chromatography-mass spectrometry analysis of Chemical Weapons Convention related chemicals. Analytica Chimica Acta, 811, 48-57. [Link]

-

ResearchGate. (n.d.). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

-

ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments. Retrieved from [Link]

-

Harrison, A. G. (2013). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 24(1), 112-118. [Link]

-

Taylor, P. J. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Therapeutic Drug Monitoring, 25(2), 123-133. [Link]

-

Chemistry LibreTexts. (2023, August 29). Section 4B. CID of Peptides and De Novo Sequencing. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Mal, P., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 247-266. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(10), 1639-1663. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

ACS Omega. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opentrons.com [opentrons.com]

- 4. organomation.com [organomation.com]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to N-(2-bromobutanoyl)tetrahydroisoquinoline: Synthesis, Properties, and Applications

Foreword: The Strategic Importance of Bifunctional Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the tetrahydroisoquinoline nucleus stands out as a "privileged scaffold." Its rigid, yet conformationally adaptable, structure is a recurring motif in a multitude of natural products and clinically significant pharmaceuticals.[1][2] This framework's inherent bioactivity is often leveraged as a starting point for the design of novel therapeutic agents targeting a wide array of pathological conditions, from neurodegenerative disorders to cancer.[1][3] The true potential of this scaffold, however, is unlocked when it is strategically functionalized to create bifunctional molecules—compounds bearing a secondary reactive handle that permits further, facile elaboration.

N-(2-bromobutanoyl)tetrahydroisoquinoline emerges as a quintessential example of such a strategic intermediate. By wedding the pharmacologically relevant tetrahydroisoquinoline core to a reactive α-bromo amide side chain, we create a versatile building block poised for the generation of diverse chemical libraries. The α-bromo ketone and amide moieties are well-established precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, offering a gateway to novel chemical space.[4] This guide aims to provide a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of N-(2-bromobutanoyl)tetrahydroisoquinoline, underscoring its utility as a pivotal tool for researchers, scientists, and drug development professionals.

Synthesis of N-(2-bromobutanoyl)tetrahydroisoquinoline

The most direct and logical approach to the synthesis of N-(2-bromobutanoyl)tetrahydroisoquinoline is the N-acylation of 1,2,3,4-tetrahydroisoquinoline with an activated form of 2-bromobutanoic acid, typically the corresponding acyl chloride. This is a standard and robust method for the formation of amide bonds with secondary amines like tetrahydroisoquinoline.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. Subsequent loss of a proton and the chloride leaving group yields the desired N-(2-bromobutanoyl)tetrahydroisoquinoline. A mild base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Synthetic workflow for N-(2-bromobutanoyl)tetrahydroisoquinoline.

Detailed Experimental Protocol

-

Materials:

-

1,2,3,4-Tetrahydroisoquinoline (1.0 eq)

-

2-Bromobutanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Slowly add 2-bromobutanoyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(2-bromobutanoyl)tetrahydroisoquinoline.

-

Physical and Chemical Properties

Predicted Physical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₃H₁₆BrNO | Based on the chemical structure |

| Molecular Weight | 282.18 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N-acyl tetrahydroisoquinolines are often oils or low-melting solids.[5] |

| Melting Point | < 25 °C | The presence of a flexible butyl chain and the bromo-substituent may disrupt crystal packing, leading to a low melting point. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polar amide group suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Insoluble in water. | The molecule is largely nonpolar, but the amide group provides some polarity. It is expected to be insoluble in water.[6] |

Chemical Reactivity

The chemical reactivity of N-(2-bromobutanoyl)tetrahydroisoquinoline is dominated by the electrophilic nature of the carbon atom bearing the bromine substituent.

-

Nucleophilic Substitution: The α-carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This is the most significant reaction of this compound, allowing for the introduction of diverse functionalities. Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

-

Amide Stability: The amide bond is generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions, although typically requiring elevated temperatures.

Caption: Nucleophilic substitution at the α-carbon.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Aromatic protons of the tetrahydroisoquinoline ring: Multiplets in the range of δ 7.0-7.3 ppm.

-

CH₂ protons of the tetrahydroisoquinoline ring: Complex multiplets between δ 2.8-4.8 ppm.

-

CH proton α to the bromine and carbonyl: A multiplet around δ 4.5-5.0 ppm.

-

CH₂ protons of the butanoyl chain: Multiplets in the range of δ 1.8-2.2 ppm.

-

CH₃ protons of the butanoyl chain: A triplet around δ 0.9-1.2 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic carbons: Signals between δ 125-140 ppm.

-

Carbon bearing the bromine: A signal around δ 40-50 ppm.

-

Aliphatic carbons of the tetrahydroisoquinoline and butanoyl chain: Signals in the range of δ 10-60 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O (amide) stretch around 1640-1680 cm⁻¹.

-

C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C-N stretching band around 1200-1350 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation patterns would likely involve cleavage of the butanoyl side chain.

-

Applications in Drug Discovery and Organic Synthesis

The true value of N-(2-bromobutanoyl)tetrahydroisoquinoline lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[7][8][9]

Library Synthesis for High-Throughput Screening

The reactive α-bromo group serves as a convenient handle for the introduction of a wide variety of substituents. By reacting N-(2-bromobutanoyl)tetrahydroisoquinoline with a diverse set of nucleophiles (e.g., a library of amines, thiols, or phenols), a large library of novel compounds can be rapidly synthesized. This parallel synthesis approach is a powerful tool in modern drug discovery for identifying hit compounds against various biological targets.

Lead Optimization

Once a hit compound containing the N-acyl-tetrahydroisoquinoline scaffold is identified, the α-position can be systematically modified to explore the structure-activity relationship (SAR). This allows for the fine-tuning of the compound's properties, such as potency, selectivity, and pharmacokinetic profile, to generate a lead candidate for further development.

Conclusion

N-(2-bromobutanoyl)tetrahydroisoquinoline represents a strategically designed molecular building block that combines a pharmacologically relevant core with a versatile reactive handle. While specific experimental data for this compound remains to be extensively published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its potential as a key intermediate in the synthesis of diverse chemical libraries makes it a valuable asset for researchers in drug discovery and organic synthesis, enabling the exploration of novel chemical space in the quest for new therapeutic agents.

References

-

Fiveable. (n.d.). Alpha-Brominated Amide Definition. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). Molecules, 26(6), 1629. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(15), 8689-8717. Retrieved from [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2018). International Journal of Scientific & Technology Research, 7(8). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 143-157. Retrieved from [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Journal of Natural Products, 84(4), 1259-1283. Retrieved from [Link]

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (1990). Die Pharmazie, 45(1), 36-37. Retrieved from [Link]

-

PubChem. (n.d.). Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(15), 8689-8717. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-bromobutanal. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutane. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isoquinolinol, 1,2,3,4-tetrahydro-2-ethyl-, hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ijstr.org [ijstr.org]

- 9. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of 2-(2-bromobutanoyl)-1,2,3,4-tetrahydroisoquinoline, a key intermediate in synthetic organic chemistry and drug development. By dissecting the molecule into its constituent functional groups—the N-acyl tetrahydroisoquinoline (THIQ) core and the α-bromo amide side chain—we elucidate its anticipated behavior under various conditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into handling, storage, and synthetic applications. We will explore potential degradation pathways, key reactive sites, and provide detailed experimental protocols for stability and reactivity assessment.

Introduction and Molecular Overview

This compound belongs to the broad class of N-acyl THIQ derivatives. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with diverse biological activities.[1] The introduction of the 2-bromobutanoyl group at the nitrogen atom appends a reactive handle to this stable heterocyclic core, opening avenues for a wide array of subsequent chemical modifications.

The molecule's chemical personality is dictated by the interplay of two primary functional domains:

-

The N-Acyl Tetrahydroisoquinoline (THIQ) Core: The tertiary amide bond introduces rotational restriction and influences the nucleophilicity of the nitrogen. The benzylic C1 position is known to be susceptible to functionalization.[2][3]

-

The α-Bromo Amide Side Chain: This moiety is characterized by an electrophilic carbon atom alpha to the carbonyl group, making it a prime target for nucleophilic attack. The amide bond itself is susceptible to hydrolysis under certain conditions.[4][5]

This guide will systematically explore the stability and reactivity stemming from these structural features.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established area of organic chemistry, with several named reactions being central to its construction. Understanding these synthetic routes provides context for the potential impurities and the overall chemical environment from which this compound is derived. Two of the most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[6][7][8][9] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring.[7]

Reaction Workflow: Pictet-Spengler Synthesis of THIQ

Caption: Pictet-Spengler reaction workflow.

The Bischler-Napieralski Reaction

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[10][11][12][13][14] The initial product is a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ. This reaction is also favored by electron-rich aromatic rings.[10]

Reaction Workflow: Bischler-Napieralski Synthesis of THIQ

Caption: Bischler-Napieralski reaction workflow.

Chemical Stability Profile

The stability of this compound is paramount for its storage, handling, and application in multi-step syntheses. Degradation can lead to the formation of impurities that may affect reaction yields, product purity, and, in a pharmaceutical context, safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways.[15][16][17][18]

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are anticipated: hydrolysis of the amide bond and reactions involving the α-bromo group.

-

Hydrolytic Degradation: Amide bonds are susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of hydrolysis being significantly influenced by pH and temperature.[4][5]

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would yield 1,2,3,4-tetrahydroisoquinoline and 2-bromobutanoic acid.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt of 2-bromobutanoic acid and 1,2,3,4-tetrahydroisoquinoline.

-

-

Degradation Involving the α-Bromo Group:

-

Nucleophilic Substitution: The carbon atom bearing the bromine is electrophilic and can be attacked by nucleophiles. In an aqueous medium, hydrolysis can occur to replace the bromine with a hydroxyl group, forming 2-(2-hydroxybutanoyl)-1,2,3,4-tetrahydroisoquinoline.

-

Elimination: In the presence of a base, an E2 elimination reaction can occur, removing HBr to form 2-(but-2-enoyl)-1,2,3,4-tetrahydroisoquinoline.[19]

-

Diagram: Predicted Degradation Pathways

Caption: Potential degradation routes.